![molecular formula C10H9ClO2 B3314640 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene CAS No. 951887-70-0](/img/structure/B3314640.png)
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Overview
Description
“2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene” is a chemical compound with the IUPAC name 5-(2-chloro-2-propenyl)-1,3-benzodioxole . It has a molecular weight of 196.63 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H9ClO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2 .Scientific Research Applications
Polymer Synthesis and Characterization
The study of electrophilic trisubstituted ethylenes, including derivatives similar to 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene, reveals their utility in creating novel copolymers with styrene. These copolymers were synthesized using radical initiation and analyzed using techniques like nitrogen analysis, IR, 1H-, and 13C-NMR. The copolymers exhibited high glass transition temperatures, indicating decreased chain mobility due to their high dipolar character, suggesting potential applications in materials science for creating high-performance polymers with specific thermal and physical properties (Kim et al., 1999).
Organic Synthesis and Catalysis
In the realm of organic synthesis, compounds structurally related to this compound have been used in catalytic processes. For example, the catalytic oxidation of isosafrol, a compound closely related to this compound, by vanadium complexes has been studied for the preparation of valuable chemical intermediates like piperonal and related epoxides. This research highlights the potential of such compounds in catalytic systems for the efficient synthesis of industrially relevant chemicals (Alvarez et al., 2007).
Enantioselective Synthesis
The asymmetric synthesis of chiral intermediates using microbial reductases has been explored, showcasing the potential of compounds akin to this compound in the synthesis of antidepressant drugs. Specifically, the use of Saccharomyces cerevisiae reductase for the enantioselective reduction of ketones to produce high-purity chiral alcohols demonstrates the role such compounds can play in the pharmaceutical industry for the production of optically active pharmaceuticals (Choi et al., 2010).
Materials Science and Photophysics
In materials science, the postfunctionalization of poly(3-hexylthiophene) with various functional groups, including halogens similar to the chloro group in this compound, has been investigated to study electronic and steric effects on optical properties. Such research is crucial for the development of advanced materials for electronic and photonic devices, indicating the broader applications of such molecular modifications in enhancing the properties of polymeric materials (Li et al., 2002).
properties
IUPAC Name |
5-(2-chloroprop-2-enyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKHSVHSUKVDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



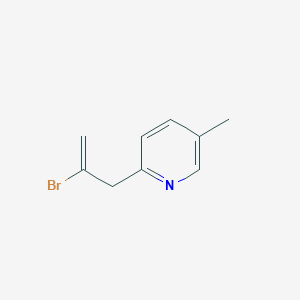
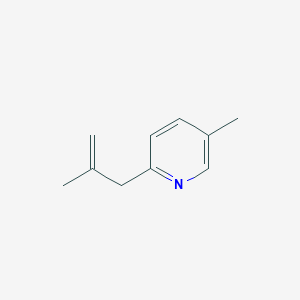

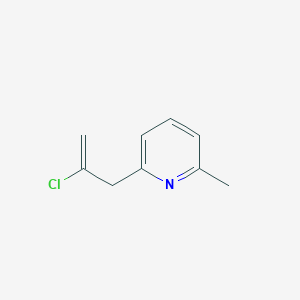

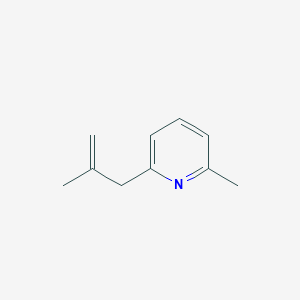
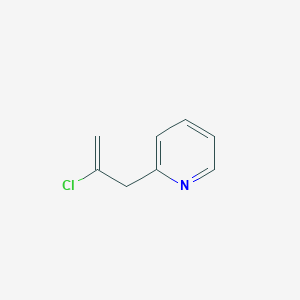
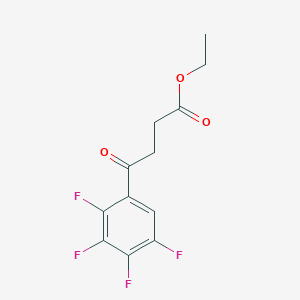
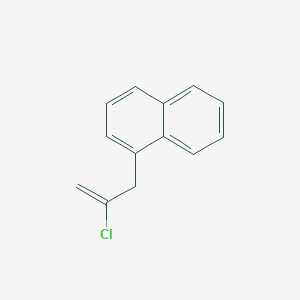
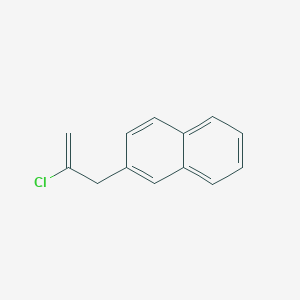
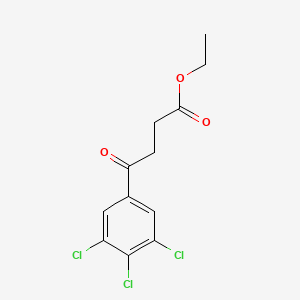
![2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314631.png)
![3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314638.png)
